molecular formula C9H8N4S B11778366 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11778366
M. Wt: 204.25 g/mol
InChI Key: GOESMGZFSWWQAV-UHFFFAOYSA-N
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Description

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both thiazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atoms in the pyrazole ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Pyrazole Ring: The thiazole derivative is then reacted with hydrazine derivatives to form the pyrazole ring.

    Introduction of the Carbonitrile Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine or pyrazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, to form amides or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agrochemicals: It is explored for its fungicidal and insecticidal properties, providing a potential solution for crop protection.

    Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. Additionally, its ability to intercalate into DNA strands can disrupt replication and transcription processes, leading to cell death in cancer cells.

Comparison with Similar Compounds

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its reactivity and biological activity.

    1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carboxylic acid:

    1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-methanol: The methanol derivative has different solubility and reactivity characteristics compared to the carbonitrile compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C9H8N4S/c1-7-12-9(6-14-7)5-13-4-8(2-10)3-11-13/h3-4,6H,5H2,1H3

InChI Key

GOESMGZFSWWQAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2C=C(C=N2)C#N

Origin of Product

United States

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